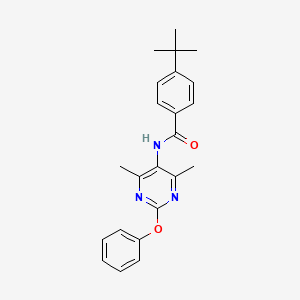

4-tert-butyl-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide

Description

4-tert-butyl-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzamide ring and a substituted pyrimidine moiety. The compound’s molecular formula is inferred as C₂₃H₂₅N₃O₂, with a calculated molecular weight of 375.47 g/mol, based on its structural components.

Properties

IUPAC Name |

4-tert-butyl-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-15-20(16(2)25-22(24-15)28-19-9-7-6-8-10-19)26-21(27)17-11-13-18(14-12-17)23(3,4)5/h6-14H,1-5H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOWMCCXRHXRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a phenol derivative.

Attachment of the tert-butyl group: This can be done via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Formation of the benzamide core: This involves the coupling of the substituted pyrimidine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Structural Insights:

- Pyrimidine vs. Quinoline Substitution: The target compound’s pyrimidine substituent contrasts with the quinoline group in 4-tert-butyl-N-(quinolin-8-yl)benzamide , which reduces molecular weight (304.39 vs. 375.47) and alters electronic properties.

- EZH2 Inhibitor Analogues: EPZ011989 shares a benzamide backbone but incorporates bulkier substituents (e.g., morpholinopropynyl), enhancing its specificity for EZH2 inhibition. The target compound lacks these groups, suggesting divergent biological targets.

- Neuroleptic Benzamides : Classical neuroleptics like amisulpride prioritize sulfonyl/amine groups for dopamine receptor antagonism, unlike the tert-butyl and pyrimidine motifs in the target compound.

Pharmacological and Toxicological Profiles

- Activity: While EPZ011989 and neuroleptics have well-defined mechanisms, the target compound’s activity remains speculative.

- Toxicity: The structural similarity to 4-tert-butyl-N-(quinolin-8-yl)benzamide suggests acute toxicity risks (oral, dermal, inhalation) under GHS Category 3. Neuroleptic benzamides exhibit higher clinical toxicity due to CNS effects, whereas the target compound’s substituents may limit blood-brain barrier penetration.

Physicochemical Properties

- The pyrimidine ring’s stability is likely superior to quinoline derivatives, which may undergo oxidative degradation .

- Synthetic Complexity : The target compound’s multi-substituted pyrimidine core requires specialized synthesis (e.g., SHELX-based crystallography for structural validation ), unlike simpler benzamide analogues.

Notes

Structural-Activity Relationships : Substituents on the benzamide core critically influence biological targets. For example, EZH2 inhibition requires extended hydrophobic groups , whereas neuroleptics prioritize polar interactions .

Handling Precautions: Analogues like 4-tert-butyl-N-(quinolin-8-yl)benzamide mandate strict safety protocols (e.g., ventilation, PPE), which likely apply to the target compound.

Research Gaps : The target compound’s exact bioactivity, metabolic stability, and toxicity profile require empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.